N,N-Diethyl-3-methyl-2-oxononanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3-methyl-2-oxononanamide is an organic compound with the molecular formula C14H27NO2 It is a derivative of nonanoic acid and is characterized by the presence of an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyl-3-methyl-2-oxononanamide can be synthesized through the reaction of nonanoic acid with N,N-diethylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond facilitated by the coupling reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-methyl-2-oxononanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Nonanoic acid derivatives.
Reduction: N,N-Diethyl-3-methyl-2-aminononanamide.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-3-methyl-2-oxononanamide has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-methyl-2-oxononanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins or enzymes, potentially affecting their activity. The compound may also interact with cell membranes, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-methylbenzamide:
N,N-Dimethylformamide (DMF): A solvent used in various chemical reactions.
N,N-Diethylformamide (DEF): Another solvent with similar properties to DMF.
Uniqueness
N,N-Diethyl-3-methyl-2-oxononanamide is unique due to its specific structure, which combines the properties of nonanoic acid derivatives with the functional versatility of amides. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
884508-02-5 |
---|---|
Molecular Formula |
C14H27NO2 |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
N,N-diethyl-3-methyl-2-oxononanamide |
InChI |
InChI=1S/C14H27NO2/c1-5-8-9-10-11-12(4)13(16)14(17)15(6-2)7-3/h12H,5-11H2,1-4H3 |
InChI Key |
OTKUMPAAEOVRDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C(=O)C(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.